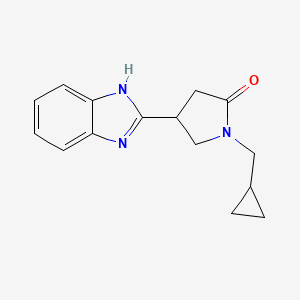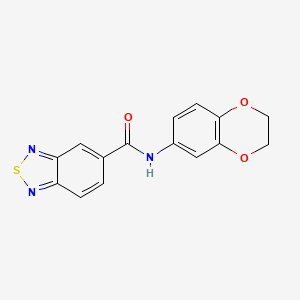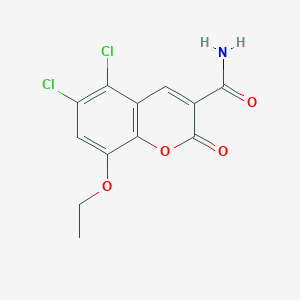![molecular formula C13H13N3O4 B11485380 2-(4-nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B11485380.png)
2-(4-nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a nitrobenzyl group attached to a tetrahydro-pyrroloimidazole core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-(4-nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 4-nitrobenzyl chloride and the imidazole derivative.
Cyclization and Final Product Formation: The final cyclization step involves the formation of the tetrahydro-pyrroloimidazole ring, which can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(4-Nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione undergoes various chemical reactions, including:
Cyclization: The imidazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 2-(4-nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems . The imidazole core can also participate in hydrogen bonding and other interactions with biological macromolecules, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione include other imidazole derivatives such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also contain an imidazole core and are studied for their potential as fibroblast growth factor receptor inhibitors.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are investigated for their potential as necroptosis inhibitors and have similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O4 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C13H13N3O4/c17-12-11-2-1-7-14(11)13(18)15(12)8-9-3-5-10(6-4-9)16(19)20/h3-6,11H,1-2,7-8H2 |
InChI Key |
ICCAFCAQXZNLJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11485310.png)
![7-(2-Chloro-6-fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485316.png)
![14,14-dimethyl-4-pyridin-4-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B11485323.png)
![3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1-(2-phenoxyethyl)-1H-indole](/img/structure/B11485329.png)
![ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11485332.png)
![Methyl 4-[(3-chloro-4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11485334.png)
![N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485341.png)

![6-chloro-N-(4-chlorophenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11485352.png)
![Dimethyl 2,6-dimethyl-4-{4-[(2-phenylbutanoyl)amino]phenyl}pyridine-3,5-dicarboxylate](/img/structure/B11485355.png)
![2-{(4-methoxyphenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B11485360.png)


